molecular formula C20H23BrN2O3S2 B15152689 2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B15152689
M. Wt: 483.4 g/mol
InChI Key: HMWOPCMPVDHVRC-UHFFFAOYSA-N
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Description

2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C19H23BrN2O3S2 This compound is characterized by the presence of a bromobenzyl group, a sulfanyl linkage, and a piperidinylsulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzyl isothiocyanate. This intermediate is then reacted with 4-(piperidin-1-ylsulfonyl)aniline in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of the piperidinylsulfonylphenyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23BrN2O3S2

Molecular Weight

483.4 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H23BrN2O3S2/c21-19-7-3-2-6-16(19)14-27-15-20(24)22-17-8-10-18(11-9-17)28(25,26)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24)

InChI Key

HMWOPCMPVDHVRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3Br

Origin of Product

United States

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